N-(4-chlorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide is a synthetic compound with potential pharmacological applications. Its complex structure suggests it may interact with biological targets, making it of interest in medicinal chemistry. The compound can be classified as an acetamide derivative, characterized by its unique combination of piperazine and quinoline moieties, which are often associated with diverse biological activities.
This compound has been identified with the CAS number 941954-91-2 and has a molecular formula of C25H28N4O5. The molecular weight is approximately 464.5 g/mol. It belongs to the class of compounds known as phenoxy acetamides, which are often explored for their therapeutic properties, including anti-inflammatory and anticancer activities .
The synthesis of N-(4-chlorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide typically involves multi-step synthetic routes, including:
Each step requires careful optimization of reaction conditions to maximize yield and purity .
The molecular structure of N-(4-chlorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide features several key components:
The structural representation can be visualized using SMILES notation: O=C(COc1cccc2ccc(N3CCN(C(=O)c4ccco4)CC3)nc12)NCC1CCCO1
.
The compound may undergo various chemical reactions typical for acetamides and heterocycles:
The mechanism of action for N-(4-chlorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide is not fully elucidated but may involve:
The physical properties of N-(4-chlorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide are summarized as follows:
Property | Value |
---|---|
Molecular Weight | 464.5 g/mol |
Molecular Formula | C25H28N4O5 |
Density | Not Available |
Melting Point | Not Available |
Boiling Point | Not Available |
These properties indicate that while specific data on boiling and melting points are lacking, the compound's molecular weight suggests it could exhibit moderate solubility in organic solvents .
N-(4-chlorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide has potential applications in various scientific fields:
CAS No.: 200399-47-9
CAS No.: 214491-07-3
CAS No.: 36506-69-1
CAS No.: